1-(Furan-2-yl)ethanol
Overview
Description
Synthesis Analysis
1-(Furan-2-yl)ethanol can be synthesized through various methods, including chemoselective synthesis from propargyl alcohols and terminal alkynes, leading to furans and other heterocycles with water as the sole byproduct, showcasing atom economy (Wang et al., 2011). Lipase-catalyzed asymmetric acylation and kinetic resolutions have also been utilized for its enantioselective synthesis (Hara et al., 2013). Additionally, green synthesis approaches, such as the bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell catalysts, have been developed to achieve high enantiomeric excess and yield (Bülbül & Şahin, 2023).
Molecular Structure Analysis
The molecular structure of 1-(Furan-2-yl)ethanol features a furan ring attached to an ethanol group, making it a versatile molecule for further chemical modifications and reactions. Studies have focused on its structural analysis to understand its reactivity and potential applications in synthesis.
Chemical Reactions and Properties
1-(Furan-2-yl)ethanol undergoes various chemical reactions, including electrophilic substitutions, oxidative carbonylation to furan-3-carboxylic esters, and palladium-catalyzed reactions for synthesizing highly substituted furans (Gabriele et al., 2012). Its reactivity with different catalysts and under various conditions highlights its potential as an intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of 1-(Furan-2-yl)ethanol, including melting and boiling points, solubility in various solvents, and density, are crucial for its handling and application in laboratory settings. These properties are determined by its molecular structure and contribute to its versatility in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of 1-(Furan-2-yl)ethanol, such as acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthesis. Studies have explored its reactions with isocyanides, acetylenedicarboxylates, and other compounds for the synthesis of highly functionalized furans and related heterocycles (Sayahi et al., 2015).
Scientific Research Applications
Chemoenzymatic Synthesis : It's used in the asymmetric acylation of furan-based alcohols, particularly in enzymatic studies with lipases for the preparation of enantiomerically enriched compounds. This process has applications in pharmaceuticals and fine chemical synthesis (Hara et al., 2013).
Pharmacological Potential : Derivatives of 1-(Furan-2-yl)ethanol, such as 1-(naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanols, have been synthesized and evaluated for beta-adrenergic receptor blockade, similar to propranolol but without cardiac depressant properties. This indicates its potential in developing new cardiovascular drugs (Giovanninetti et al., 1981).
Chemical Transformations : The compound is integral in Achmatowicz rearrangement processes, leading to the production of various organic structures such as 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-ones, which are valuable in organic synthesis and possibly in pharmaceuticals (Gerçek, 2007).
Catalysis and Hydrogenation : It's involved in the synthesis of complexes used as catalysts for transfer hydrogenation reactions, crucial for reducing ketones to alcohols in pharmaceutical and fine chemical syntheses (Karakaş et al., 2022).
Antioxidant Agents Synthesis : A series of derivatives have been synthesized and evaluated for their antioxidant activity, indicating its role in developing new therapeutic agents and understanding oxidative processes (Prabakaran et al., 2021).
Furan Derivatives Reduction : It's used in the reduction of furan derivatives with lithium and ammonia, a fundamental reaction in organic chemistry for producing a variety of furan-based compounds with potential applications in materials science and pharmaceuticals (Massy-Westropp & Warren, 1984).
Selective Conversion in Catalysis : It is used in the selective conversion of furfural with ethanol to produce furan-2-acrolein, demonstrating its role in the valorization of biomass-derived compounds (Ning et al., 2018).
Electrophilic Substitution Reactions : The compound is involved in electrophilic substitution reactions as part of synthesizing more complex organic structures, crucial for creating new molecules with potential applications in various fields including drug development and materials science (Alexandrov et al., 2016).
Biomass-Derived Compound Valorization : It's used in the catalytic oxidative valorization of biomass-derived furfural with ethanol, indicating its importance in sustainable chemical processes and green chemistry (Cui et al., 2019).
Antibacterial Activity : Some derivatives have shown promising antibacterial activity, highlighting its potential in developing new antimicrobial agents (Rani et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863342 | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)ethanol | |
CAS RN |
4208-64-4, 55664-77-2 | |
Record name | α-Methyl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanol, alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylfurfuryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanmethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylfuran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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